molecular formula C9H8N6O3 B13968618 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide CAS No. 560073-32-7

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13968618
CAS No.: 560073-32-7
M. Wt: 248.20 g/mol
InChI Key: OWPXCCOVYJLYOE-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical applications. This compound is characterized by the presence of a benzamide group substituted with a methyl group, a nitro group, and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Tetrazole Formation: The tetrazole ring is formed by reacting the nitrated benzamide with sodium azide and triethyl orthoformate under reflux conditions.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium azide, triethyl orthoformate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-methyl-3-amino-N-(2H-tetrazol-5-yl)benzamide.

    Substitution: Various substituted tetrazole derivatives.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and 5-amino-2H-tetrazole.

Scientific Research Applications

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential drug candidate due to its bioisosteric properties, which can mimic carboxylic acids.

    Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(1H-tetrazol-5-yl)benzamide: Similar structure but lacks the methyl group.

    3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a triazole ring instead of a benzamide group.

    5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains both triazole and tetrazole rings.

Uniqueness

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The methyl group further enhances its lipophilicity and potential interactions with biological membranes.

Properties

CAS No.

560073-32-7

Molecular Formula

C9H8N6O3

Molecular Weight

248.20 g/mol

IUPAC Name

4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C9H8N6O3/c1-5-2-3-6(4-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16)

InChI Key

OWPXCCOVYJLYOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-]

Origin of Product

United States

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